N-(3-Bromobenzyl)cyclohexanamine hydrochloride
Description
N-(3-Bromobenzyl)cyclohexanamine hydrochloride is a halogenated organic compound characterized by a cyclohexanamine moiety linked via a methylene group to a 3-bromophenyl ring. Its molecular formula is C₁₃H₁₉BrClN, with a molecular weight of approximately 304.65 g/mol (calculated based on analogous 4-bromo isomer data) .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h4-6,9,13,15H,1-3,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVOOLRAJZYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromobenzyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(3-Bromobenzyl)cyclohexanamine hydrochloride can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products:
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation Reactions: Products include ketones and aldehydes.
Reduction Reactions: Products include primary and secondary amines or alcohols.
Scientific Research Applications
Based on the search results, here's what is known about the applications of halogenated benzylamines and related compounds:
General Applications of Halogenated Benzylamines
- Synthesis of Fine Chemicals : Halogenated benzylamines, such as bromobenzylamine, are commonly used in the synthesis of fine organic chemicals for products in the pharmaceutical, flavor and fragrance, and agricultural fields .
- Starting Materials and Intermediates : They are especially useful as starting materials and intermediates due to the reactivity of their halogen group . The bromine functionality in bromobenzylamine acts as a leaving group, allowing complex amines to be formed .
N-(3-Bromobenzyl)cyclohexanamine hydrochloride
- This compound is a chemical compound with potential applications in various scientific and industrial fields . However, the search results do not provide specific case studies or comprehensive data tables detailing its applications.
Preparation of Halogenated Amines
- Catalytic Hydrogenation : Halogenated amines can be prepared through the catalytic hydrogenation of a corresponding halogenated oxime . Traditional catalytic hydrogenation, which often involves highly active catalysts like palladium, may result in dehydrohalogenation, making it unsuitable for preparing halogenated amines .
Metal-Free Oxidation Reactions of Benzylamines
- Oxidation to Imines : A metal-free method has been developed to oxidize benzylamines to imines using salicylic acid derivatives as organocatalysts .
ASADH Inhibitors
p-substituted benzyl derivatives have been demonstrated as potent and selective ASADH inhibitors .
Additional Information
Mechanism of Action
The mechanism of action of N-(3-Bromobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom in the benzyl group can participate in halogen bonding, which influences the compound’s binding affinity to various receptors and enzymes. The cyclohexanamine moiety can interact with amine receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
The following table summarizes critical structural and functional differences between N-(3-bromobenzyl)cyclohexanamine hydrochloride and its analogs:
Structural and Functional Analysis
Positional Isomerism (3-Bromo vs. 4-Bromo)
The meta (3-bromo) and para (4-bromo) isomers exhibit distinct electronic and steric profiles. However, the para position in the 4-bromo isomer allows for more symmetric charge distribution, which could influence crystallization and solubility .
Halogen Substitution Effects
- Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity compared to fluorine.
- Dibromo Substitution: Bromhexine hydrochloride’s 3,5-dibromo and N-methyl modifications significantly enhance its mucolytic activity, distinguishing it from simpler monobromo analogs .
Salt Forms and Solubility
Monohydrochloride salts (e.g., this compound) generally exhibit moderate water solubility. In contrast, dihydrochloride salts like Bromhexine Hydrochloride Impurity D (MW 370.16) have higher solubility due to additional ionic interactions .
Pharmacological Relevance
Bromhexine hydrochloride is a well-documented expectorant introduced in the 1960s, highlighting the importance of dibromo and N-methyl groups in therapeutic efficacy . In contrast, this compound lacks reported pharmacological applications, suggesting its role as a synthetic intermediate or research tool.
Biological Activity
N-(3-Bromobenzyl)cyclohexanamine hydrochloride is an organic compound that has garnered attention in biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C₁₃H₁₈BrN·HCl
- Molecular Weight : 268.19 g/mol
- Density : 1.29 g/cm³
- Boiling Point : 343.9 °C
- Melting Point : Decomposes between 155 °C and 160 °C
The compound features a bromine atom at the meta position of the benzyl group, which influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The bromine atom can enhance binding affinity through halogen bonding, affecting receptor interactions:
- Neurotransmitter Interaction : Preliminary studies suggest that the compound may influence serotonin and norepinephrine receptors, which are critical in mood regulation and anxiety responses.
- Cellular Signaling Modulation : The cyclohexanamine moiety can interact with various amine receptors, potentially altering cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant and Anxiolytic Potential : Due to its structural similarity to known psychoactive compounds, it may serve as a candidate for developing new antidepressants and anxiolytics.
- Anti-inflammatory Properties : Initial findings suggest potential anti-inflammatory effects, warranting further investigation into its mechanisms.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Meta-bromine substitution | Distinct pharmacological properties due to bromine's size and electronegativity |
| N-(4-Bromobenzyl)cyclohexanamine hydrochloride | Para-bromine substitution | Different binding affinities affecting biological activity |
| N-(3-Chlorobenzyl)cyclohexanamine hydrochloride | Meta-chlorine substitution | Lower halogen bonding strength compared to bromine |
The presence of bromine in the meta position is believed to enhance specific interactions with molecular targets compared to its chloro and fluoro analogs.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Cyclohexylamine Derivatives : A study explored various cyclohexylamine derivatives, revealing that amine-linked compounds exhibited significantly higher biological activity than their amide counterparts. This suggests that modifications in the amine structure can lead to enhanced efficacy in biological assays .
- HIF-1 Inhibitors : Research on small-molecule inhibitors targeting HIF-1 signaling pathways demonstrated that structural modifications could yield potent inhibitors, indicating a similar potential for this compound in therapeutic applications .
Synthesis Methods
The synthesis of this compound has been reported through various methods, emphasizing its accessibility for research:
- Bromination Reactions : The introduction of bromine into benzyl derivatives typically involves electrophilic aromatic substitution.
- Amine Coupling Reactions : The formation of the final compound often includes coupling cyclohexanamine with brominated benzyl derivatives under controlled conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
